molecular formula C11H6BrN3 B11855976 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346687-06-6

6-Bromo-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11855976
CAS No.: 1346687-06-6
M. Wt: 260.09 g/mol
InChI Key: BXOGSEIANQIAGP-UHFFFAOYSA-N
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Description

6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that features a bromine atom and a nitrile group attached to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile typically involves the bromination of bipyridine derivatives. One common method is the bromination of 2,3’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[2,3’-bipyridine]-5’-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups .

Scientific Research Applications

6-Bromo-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine structure allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can act as catalysts in organic reactions, facilitating processes such as hydrogenation, oxidation, and cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,2’-bipyridine
  • 6-Bromo-4,4’-bipyridine
  • 2,2’-Bipyridine
  • 4,4’-Bipyridine

Uniqueness

6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex organic molecules and metal complexes, offering advantages over other bipyridine derivatives in terms of versatility and functionality .

Properties

CAS No.

1346687-06-6

Molecular Formula

C11H6BrN3

Molecular Weight

260.09 g/mol

IUPAC Name

5-(6-bromopyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H6BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H

InChI Key

BXOGSEIANQIAGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N

Origin of Product

United States

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